molecular formula C22H22N4O2 B7704666 N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide

N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide

Cat. No. B7704666
M. Wt: 374.4 g/mol
InChI Key: WDMFTWFWOJYPPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide, also known as IQ-1S, is a novel compound that has attracted scientific interest due to its potential applications in various fields of research. This compound has been synthesized through a complex process, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide inhibits the Wnt/β-catenin pathway by binding to the protein disheveled (Dvl), which is a key regulator of the pathway. N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide prevents the interaction between Dvl and the Wnt receptor complex, thereby inhibiting the activation of the pathway. This leads to the downregulation of β-catenin, which is a transcription factor that regulates the expression of many genes involved in cellular processes.
Biochemical and Physiological Effects:
N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide has been shown to inhibit the growth of various cancer cell lines, including colon, breast, and lung cancer cells. This compound has also been found to promote neuronal differentiation and neurite outgrowth, suggesting its potential application in neurodegenerative disorders. Additionally, N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide has been shown to have cardioprotective effects by reducing myocardial injury and improving cardiac function.

Advantages and Limitations for Lab Experiments

The advantages of N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide in lab experiments include its potency, selectivity, and specificity for the Wnt/β-catenin pathway. However, the limitations of this compound include its complex synthesis process and limited availability, which may hinder its widespread use in research.

Future Directions

Future research on N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide should focus on its potential applications in various fields of research, including cancer biology, neuroscience, and cardiovascular research. Further studies are needed to elucidate the precise mechanism of action of N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide and its downstream effects on cellular processes. Additionally, the development of more efficient and cost-effective synthesis methods for N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide could facilitate its widespread use in research. Finally, the evaluation of the safety and efficacy of N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide in preclinical and clinical studies is necessary before its potential use as a therapeutic agent can be explored.
In conclusion, N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide is a promising compound that has potential applications in various fields of research. Its potent inhibition of the Wnt/β-catenin pathway makes it a valuable tool for studying cellular processes and disease mechanisms. Further research on N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide is needed to fully explore its potential and facilitate its translation into clinical applications.

Synthesis Methods

The synthesis of N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide involves several steps, including the synthesis of the pyrazoloquinoline core, the introduction of the isobutyl group, and the attachment of the methoxybenzamide moiety. The final product is obtained through a series of purification steps, including column chromatography and recrystallization. The synthesis of N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide has been found to be a potent inhibitor of the Wnt/β-catenin signaling pathway, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. The Wnt/β-catenin pathway is dysregulated in many diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Therefore, N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide has potential applications in various fields of research, including cancer biology, neuroscience, and cardiovascular research.

properties

IUPAC Name

3-methoxy-N-[1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2/c1-14(2)13-26-21-18(12-15-7-4-5-10-19(15)23-21)20(25-26)24-22(27)16-8-6-9-17(11-16)28-3/h4-12,14H,13H2,1-3H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDMFTWFWOJYPPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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